![molecular formula C19H15F6N5OS B12136248 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a triazole ring, a sulfanyl group, and trifluoromethyl-substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.
Attachment of the Trifluoromethyl-Substituted Phenyl Groups: This step involves the use of trifluoromethylated reagents, often through a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (acidic, basic, or neutral) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s triazole ring and trifluoromethyl groups are of interest due to their potential bioactivity. These features can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound is explored for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the trifluoromethyl groups can improve the compound’s metabolic stability and bioavailability.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and unique functional groups.
Mécanisme D'action
The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- N-Phenyl-bis(trifluoromethanesulfonimide)
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide stands out due to its combination of a triazole ring and trifluoromethyl groups. This unique structure provides a balance of chemical stability, bioactivity, and potential for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C19H15F6N5OS |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H15F6N5OS/c1-10-4-2-3-5-14(10)16-28-29-17(30(16)26)32-9-15(31)27-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h2-8H,9,26H2,1H3,(H,27,31) |
Clé InChI |
XTIRBUXQDFQDIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
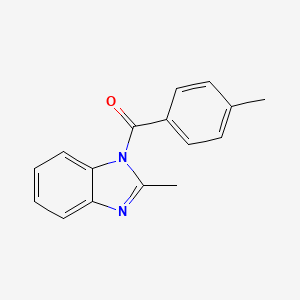
![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)
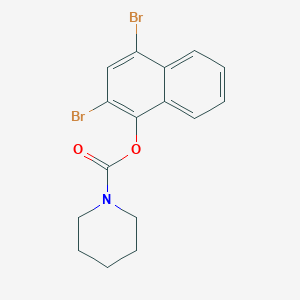
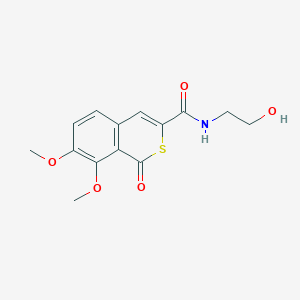
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
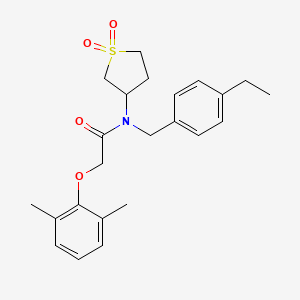
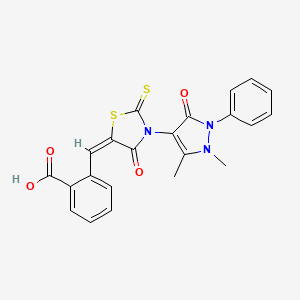
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
